Beclometasone

Catalog No.
S520688
CAS No.
4419-39-0
M.F
C22H29ClO5
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beclometasone

CAS Number

4419-39-0

Product Name

Beclometasone

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29ClO5

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1

InChI Key

NBMKJKDGKREAPL-DVTGEIKXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aerobec, AeroBec Forte, Aldecin, Apo-Beclomethasone, Ascocortonyl, Asmabec Clickhaler, Beclamet, Beclazone, Beclazone Easy Breathe, Beclo Asma, Beclo AZU, Beclocort, Becloforte, Beclomet, Beclometasone, Beclomethasone, Beclomethasone Dipropionate, Beclorhinol, Becloturmant, Beclovent, becodisk, Becodisks, Beconase, Beconase AQ, Becotide, Bemedrex Easyhaler, Bronchocort, Dipropionate, Beclomethasone, Ecobec, Filair, Filair Forte, Junik, Nasobec Aqueous, Prolair, Propaderm, Qvar, Respocort, Sanasthmax, Sanasthmyl, Vancenase, Vanceril, Ventolair, Viarin

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Isomeric SMILES

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C

The exact mass of the compound Beclomethasone is 408.1704 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beclometasone (CAS 4419-39-0) is the unesterified, free alcohol base of the widely utilized corticosteroid prodrug beclometasone dipropionate (BDP). In industrial and analytical procurement, this specific compound is primarily sourced not as an active pharmaceutical ingredient (API), but as an essential synthetic precursor for C17/C21 esterification and as a critical analytical reference standard. Because BDP undergoes sequential hydrolysis in vivo and in aqueous formulations to form beclometasone 17-monopropionate (17-BMP), 21-monopropionate (21-BMP), and ultimately the free alcohol, procuring high-purity beclometasone is an absolute regulatory requirement for validating stability-indicating high-performance liquid chromatography (HPLC) methods, mapping forced degradation pathways, and calibrating pharmacokinetic assays [1].

Substituting beclometasone with its esterified derivatives (such as BDP or 17-BMP) or closely related structural analogs (like dexamethasone or betamethasone) fundamentally compromises both synthetic and analytical workflows. In API manufacturing, the free hydroxyl groups at the C17 and C21 positions of beclometasone are strictly required to serve as reactive sites for controlled propionylation; pre-esterified analogs cannot be used as starting materials [1]. In quality control and pharmacokinetic profiling, substituting the free alcohol with dexamethasone (the 9-fluoro, 16-alpha methyl isomer) fails to accurately quantify the specific terminal hydrolytic degradation pathway of BDP, rendering impurity profiling non-compliant with pharmacopeial standards for BDP formulations [2].

Receptor Affinity Baseline for Pharmacokinetic Assays

In glucocorticoid receptor (GR) binding assays, unesterified beclometasone serves as a critical low-affinity baseline compared to its active metabolites. Quantitative binding studies demonstrate that the free alcohol exhibits a relative GR binding affinity 0.75 times that of dexamethasone. In stark contrast, the active metabolite beclometasone 17-monopropionate (17-BMP) exhibits approximately 13 times the affinity of dexamethasone [1]. This massive differential confirms the free alcohol's role as the deactivated terminal metabolite, making it the required standard for proving the complete metabolic clearance and deactivation of BDP in pharmacokinetic models.

Evidence DimensionRelative Glucocorticoid Receptor Binding Affinity
Target Compound Data0.75x dexamethasone affinity
Comparator Or Baseline17-BMP (~13x dexamethasone affinity)
Quantified Difference>17-fold lower receptor affinity than the 17-BMP active metabolite
ConditionsIn vitro human glucocorticoid receptor binding assay

Provides researchers with the exact low-affinity structural control needed to map the deactivation phase of esterified corticosteroid prodrugs.

Spectrophotometric Resolution for Forced Degradation Profiling

During forced degradation studies of BDP in human plasma and formulations, beclometasone (free alcohol) must be analytically distinguished from downstream secondary degradation products. While the free alcohol and parent BDP share similar baseline UV absorbance profiles (maxima near 238 nm), further degradation of the free alcohol via the loss of hydrogen chloride forms a 9,11-epoxide (D-2). This epoxide degradation product exhibits a distinct 9 nm bathochromic shift relative to the parent structure [1]. Procuring the pure free alcohol allows analytical chemists to accurately map this specific transition and calibrate photo-diode array (PDA) detectors to resolve the free alcohol from its epoxide degradants.

Evidence DimensionUV Absorbance Bathochromic Shift
Target Compound DataBaseline UV maximum (approx. 238 nm)
Comparator Or Baseline9,11-epoxide degradant D-2 (+9 nm shift)
Quantified Difference9 nm shift in UV absorbance maximum upon loss of HCl
ConditionsOn-line HPLC/UV determination with background compensation

Ensures precise chromatographic and spectrophotometric resolution of terminal degradants during stability-indicating method validation for BDP formulations.

Low Fatty Acid Esterification in Lung Tissue Models

For researchers selecting corticosteroids based on their intracellular retention mechanisms, beclometasone and its metabolites offer a distinct profile compared to other classes. In human lung precision-cut tissue slices, beclometasone (BOH) and 17-BMP form approximately 10-fold less intracellular fatty acid esters compared to budesonide or desisobutyryl-ciclesonide (des-CIC) [1]. While budesonide relies heavily on reversible esterification with fatty acids at the C-21 position to create a slow-release intracellular depot, the beclometasone pathway avoids this extensive lipid conjugation, making the free alcohol a highly specific comparator for studying non-depot-forming corticosteroid clearance[1].

Evidence DimensionIntracellular Fatty Acid Ester Formation
Target Compound DataBaseline low esterification (approx. 10-fold less than budesonide)
Comparator Or BaselineBudesonide / des-CIC (~10-fold higher fatty acid ester formation)
Quantified Difference10-fold reduction in lipid conjugate formation for the beclometasone pathway
ConditionsIn vitro human lung precision-cut tissue slices incubated for up to 24 hours

Differentiates the compound for procurement in metabolic studies requiring a corticosteroid that does not form extensive intracellular lipid depots.

Analytical Reference Standard for BDP Stability Testing

Beclometasone is the terminal hydrolytic degradation product of beclometasone dipropionate. It is strictly required as a reference standard in HPLC and LC-MS workflows to quantify API degradation in pharmaceutical formulations and to satisfy pharmacopeial impurity profiling requirements [1].

Starting Material for Corticosteroid Ester Synthesis

As the unesterified core scaffold, this compound is the necessary precursor for synthesizing beclometasone dipropionate and other custom esterified glucocorticoids, utilizing the free C17 and C21 hydroxyl groups for targeted propionylation [2].

Baseline Comparator in Glucocorticoid Receptor Assays

Due to its quantified low receptor affinity (0.75x dexamethasone) compared to its 17-monopropionate metabolite, the free alcohol is procured as a negative or low-affinity structural control in in vitro receptor binding and activation assays [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

408.1703517 Da

Monoisotopic Mass

408.1703517 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KGZ1SLC28Z

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H360 (66.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (66.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting beta2-agonist or a combination of a long-acting beta2-agonist and a long-acting muscarinic antagonist (for effects on symptoms control and prevention of exacerbations see section 5.1).
Maintenance treatment in adult patients with moderate to severe chronic obstructive pulmonary disease (COPD) who are not adequately treated by a combination of an inhaled corticosteroid and a long-acting beta2-agonist (for effects on symptoms control and prevention of exacerbations see section 5.1).,

Pharmacology

Beclomethasone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, beclomethasone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

R03AL09
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EA - Corticosteroids acting locally
A07EA07 - Beclometasone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC15 - Beclometasone
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD01 - Beclometasone
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA01 - Beclometasone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4419-39-0

Wikipedia

Beclometasone

Dates

Last modified: 08-15-2023
1: Sharif M, Khan BT, Sharif M. Protective effects of beclomethasone against insulin induced airway hyper-reactivity in guinea pig and exploration of its mechanism of action. J Ayub Med Coll Abbottabad. 2014 Jan-Mar;26(1):3-6. PubMed PMID: 25358205.
2: Chassot JM, Ribas D, Silveira EF, Grünspan LD, Pires CC, Farago PV, Braganhol E, Tasso L, Cruz L. Beclomethasone Dipropionate-Loaded Polymeric Nanocapsules: Development, In Vitro Cytotoxicity, and In Vivo Evaluation of Acute Lung Injury. J Nanosci Nanotechnol. 2015 Jan;15(1):855-64. PubMed PMID: 26328450.
3: Storms WW, Segall N, Mansfield LE, Amar NJ, Kelley L, Ding Y, Tantry SK. Efficacy and safety of beclomethasone dipropionate nasal aerosol in pediatric patients with seasonal allergic rhinitis. Ann Allergy Asthma Immunol. 2013 Nov;111(5):408-414.e1. doi: 10.1016/j.anai.2013.07.033. Epub 2013 Aug 28. PubMed PMID: 24125150.
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5: Leach CL, Kuehl PJ, Chand R, Ketai L, Norenberg JP, McDonald JD. Characterization of respiratory deposition of fluticasone-salmeterol hydrofluoroalkane-134a and hydrofluoroalkane-134a beclomethasone in asthmatic patients. Ann Allergy Asthma Immunol. 2012 Mar;108(3):195-200. doi: 10.1016/j.anai.2012.01.010. PubMed PMID: 22374204.
6: Jaafar-Maalej C, Andrieu V, Elaissari A, Fessi H. Beclomethasone-loaded lipidic nanocarriers for pulmonary drug delivery: preparation, characterization and in vitro drug release. J Nanosci Nanotechnol. 2011 Mar;11(3):1841-51. PubMed PMID: 21449319.
7: Meltzer EO, Jacobs RL, LaForce CF, Kelley CL, Dunbar SA, Tantry SK. Safety and efficacy of once-daily treatment with beclomethasone dipropionate nasal aerosol in subjects with perennial allergic rhinitis. Allergy Asthma Proc. 2012 May-Jun;33(3):249-57. PubMed PMID: 22737708.
8: Morrow Brown H, Bergmann KC, Ring J. Harry Morrow Brown (1917-2013). Derby, UK. Chem Immunol Allergy. 2014;100:365-7. doi: 10.1159/000360106. Epub 2014 May 22. PubMed PMID: 24925424.
9: Chawes BL, Piccinno A, Kreiner-Møller E, Vissing NH, Poorisrisak P, Mortensen L, Nilson E, Bisgaard A, Dossing A, Deleuran M, Skytt NL, Samandari N, Sergio F, Ciurlia G, Poli G, Acerbi D, Bisgaard H. Pharmacokinetic comparison of inhaled fixed combination vs. the free combination of beclomethasone and formoterol pMDIs in asthmatic children. Br J Clin Pharmacol. 2013 Apr;75(4):1081-8. doi: 10.1111/j.1365-2125.2012.04459.x. PubMed PMID: 22978252; PubMed Central PMCID: PMC3612726.
10: van Bavel JH, Ratner PH, Amar NJ, Hampel FC Jr, Melchior A, Dunbar SA, Dorinsky PM, Tantry SK. Efficacy and safety of once-daily treatment with beclomethasone dipropionate nasal aerosol in subjects with seasonal allergic rhinitis. Allergy Asthma Proc. 2012 Sep-Oct;33(5):386-96. doi: 10.2500/aap.2012.33.3593. PubMed PMID: 23026180.
11: Chien JW, Sakai M, Gooley TA, Schoch HG, McDonald GB. Influence of oral beclomethasone dipropionate on early non-infectious pulmonary outcomes after allogeneic hematopoietic cell transplantation: results from two randomized trials. Bone Marrow Transplant. 2010 Feb;45(2):317-24. doi: 10.1038/bmt.2009.129. Epub 2009 Jun 29. PubMed PMID: 19561649; PubMed Central PMCID: PMC2820152.
12: Fascì Spurio F, Aratari A, Margagnoni G, Doddato MT, Chiesara F, Papi C. Oral beclomethasone dipropionate: a critical review of its use in the management of ulcerative colitis and Crohn's disease. Curr Clin Pharmacol. 2012 May;7(2):131-6. Review. PubMed PMID: 22432845.
13: Kuna P, Govoni M, Lucci G, Scuri M, Acerbi D, Stelmach I. Pharmacokinetics and pharmacodynamics of an extrafine fixed pMDI combination of beclometasone dipropionate/formoterol fumarate in adolescent asthma. Br J Clin Pharmacol. 2015 Sep;80(3):569-80. doi: 10.1111/bcp.12640. Epub 2015 Jun 1. PubMed PMID: 25808292; PubMed Central PMCID: PMC4574841.
14: Gerzeli S, Rognoni C, Quaglini S, Cavallo MC, Cremonesi G, Papi A. Cost-effectiveness and cost-utility of beclomethasone/formoterol versus fluticasone propionate/salmeterol in patients with moderate to severe asthma. Clin Drug Investig. 2012 Apr 1;32(4):253-65. doi: 10.2165/11598940-000000000-00000. PubMed PMID: 22352412.
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16: Holmberg K, Pipkorn U. Influence of topical beclomethasone dipropionate suspension on human nasal mucociliary activity. Eur J Clin Pharmacol. 1986;30(5):625-7. PubMed PMID: 3758151.
17: Mansfield LE. Beclomethasone HFA for the treatment of allergic rhinitis. Expert Opin Pharmacother. 2015;16(18):2849-57. doi: 10.1517/14656566.2015.1115014. Epub 2015 Dec 11. Review. PubMed PMID: 26653155.
18: Blair H, Butler AG. Intranasal beclomethasone dipropionate in seasonal rhinitis in general practice. Practitioner. 1976 Mar;216(1293):347-51. PubMed PMID: 4785.
19: Price D, Thomas M, Haughney J, Lewis RA, Burden A, von Ziegenweidt J, Chisholm A, Hillyer EV, Corrigan CJ. Real-life comparison of beclometasone dipropionate as an extrafine- or larger-particle formulation for asthma. Respir Med. 2013 Jul;107(7):987-1000. doi: 10.1016/j.rmed.2013.03.009. Epub 2013 May 3. PubMed PMID: 23643486.
20: Boner AL, Piacentini GL, Bonizzato C, Dattoli V, Sette L. Effect of inhaled beclomethasone dipropionate on bronchial hyperreactivity in asthmatic children during maximal allergen exposure. Pediatr Pulmonol. 1991;10(1):2-5. PubMed PMID: 2003042.

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